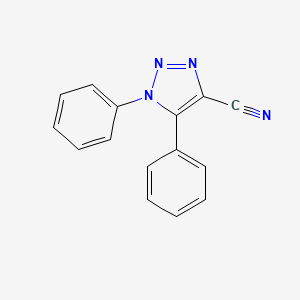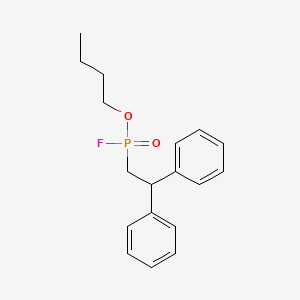![molecular formula C19H16N2O2 B14395056 N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 89919-18-6](/img/structure/B14395056.png)
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of two phenyl groups attached to the oxazole ring, making it a diphenyl derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic processes to enhance efficiency and yield. For example, palladium-catalyzed direct arylation of oxazoles can be used to introduce aryl groups at specific positions on the oxazole ring . This method is advantageous due to its regioselectivity and the ability to tolerate a wide range of functional groups.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce oxazolines.
Aplicaciones Científicas De Investigación
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, its ability to form stable complexes with metal ions can enhance its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Oxazoles: Compounds with similar structures, such as 2,5-diphenyloxazole, share some chemical properties and applications.
Isoxazoles: These compounds have a similar five-membered ring structure but with different positioning of the oxygen and nitrogen atoms.
Uniqueness
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
89919-18-6 |
|---|---|
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
N-[(2,5-diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C19H16N2O2/c1-2-17(22)20-13-16-18(14-9-5-3-6-10-14)23-19(21-16)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,22) |
Clave InChI |
ZHENHKFFCKPVRE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCC1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


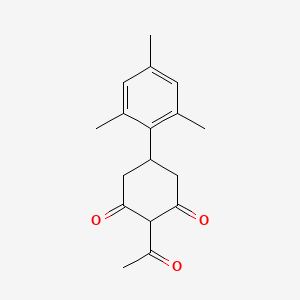
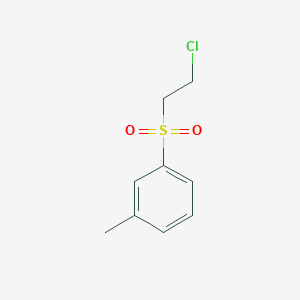
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)

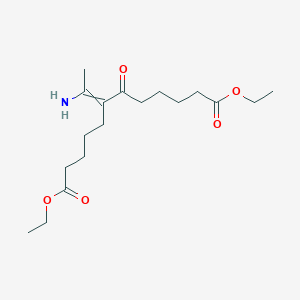
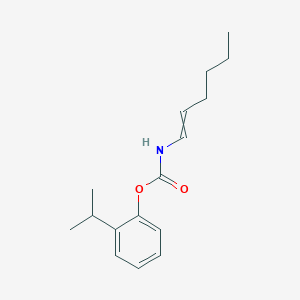

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)

